molecular formula C11H12F3N B15257923 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15257923
M. Wt: 215.21 g/mol
InChI Key: HZKBHOOJCXSPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and biological activities. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the nucleophilic addition of trifluoromethyl groups to carbonyl compounds. For instance, the Prakash reagent (TMSCF3) can be used in the presence of a fluoride catalyst to introduce the trifluoromethyl group . Another approach involves the use of cesium carbonate as a catalyst for the trifluoromethylation of ketones and aldehydes . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the stability and lipophilicity of the trifluoromethyl group with the versatile reactivity of the isoquinoline core.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C11H12F3N/c1-10(11(12,13)14)9-5-3-2-4-8(9)6-7-15-10/h2-5,15H,6-7H2,1H3

InChI Key

HZKBHOOJCXSPRR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2CCN1)C(F)(F)F

Origin of Product

United States

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